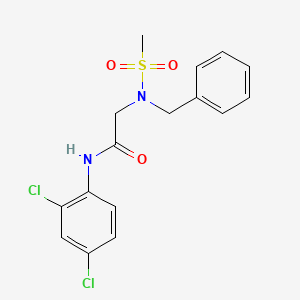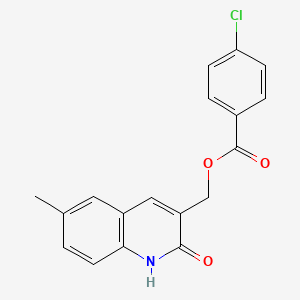
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound typically undergoes .作用機序
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects .
Pharmacokinetics
Quinoline derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can often influence the action of quinoline derivatives .
実験室実験の利点と制限
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations, including its relatively high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on (2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as environmental science and nanotechnology, and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and efficacy of this compound for potential therapeutic applications.
合成法
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate can be synthesized using different methods, including the reaction of 2-hydroxy-6-methylquinoline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different quinoline derivatives and benzoyl chlorides.
科学的研究の応用
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-chlorobenzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells through the induction of apoptosis. This compound has also been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In materials science, this compound has been studied as a potential fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a standard reference material for the calibration of analytical instruments.
Safety and Hazards
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-2-7-16-13(8-11)9-14(17(21)20-16)10-23-18(22)12-3-5-15(19)6-4-12/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFNYCWYXJGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

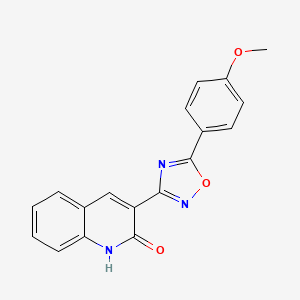

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)


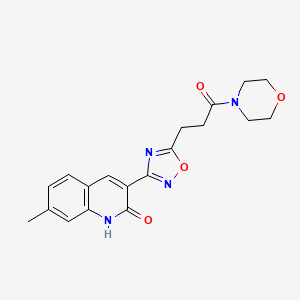
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)



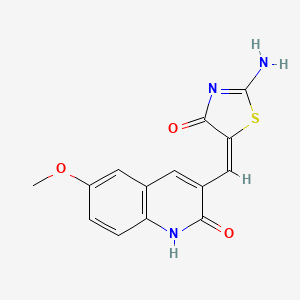
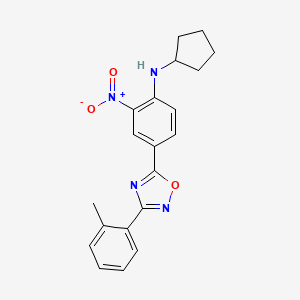
![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)
